molecular formula C32H33N3O B11593870 1-{2,3-Diphenylbenzo[G]indol-1-YL}-3-(4-methylpiperazin-1-YL)propan-2-OL

1-{2,3-Diphenylbenzo[G]indol-1-YL}-3-(4-methylpiperazin-1-YL)propan-2-OL

Cat. No.: B11593870
M. Wt: 475.6 g/mol
InChI Key: NBKRBUWBGYONDF-UHFFFAOYSA-N
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Description

1-{2,3-Diphenylbenzo[G]indol-1-YL}-3-(4-methylpiperazin-1-YL)propan-2-OL is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzo[g]indole core with diphenyl substitutions and a piperazine moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2,3-Diphenylbenzo[G]indol-1-YL}-3-(4-methylpiperazin-1-YL)propan-2-OL typically involves multiple steps:

    Formation of the Benzo[g]indole Core: The initial step involves the synthesis of the benzo[g]indole core. This can be achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole ring system.

    Diphenyl Substitution: The next step involves the introduction of diphenyl groups at the 2 and 3 positions of the benzo[g]indole. This can be done through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. The benzo[g]indole derivative is reacted with 4-methylpiperazine in the presence of a base such as sodium hydride.

    Formation of the Propanol Group: Finally, the propanol group is introduced via a Grignard reaction, where the benzo[g]indole-piperazine intermediate reacts with a suitable Grignard reagent followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{2,3-Diphenylbenzo[G]indol-1-YL}-3-(4-methylpiperazin-1-YL)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols can replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-{2,3-Diphenylbenzo[G]indol-1-YL}-3-(4-methylpiperazin-1-YL)propan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-{2,3-Diphenylbenzo[G]indol-1-YL}-3-(4-methylpiperazin-1-YL)propan-2-OL involves interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2,3-Diphenylbenzo[G]indol-1-YL}-3-(4-propan-2-ylanilino)propan-2-OL
  • 1-(2,4-Dimethylanilino)-3-(2,3-diphenylbenzo[G]indol-1-yl)propan-2-OL

Uniqueness

1-{2,3-Diphenylbenzo[G]indol-1-YL}-3-(4-methylpiperazin-1-YL)propan-2-OL is unique due to its specific substitution pattern and the presence of the piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C32H33N3O

Molecular Weight

475.6 g/mol

IUPAC Name

1-(2,3-diphenylbenzo[g]indol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C32H33N3O/c1-33-18-20-34(21-19-33)22-27(36)23-35-31(26-13-6-3-7-14-26)30(25-11-4-2-5-12-25)29-17-16-24-10-8-9-15-28(24)32(29)35/h2-17,27,36H,18-23H2,1H3

InChI Key

NBKRBUWBGYONDF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(CN2C(=C(C3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5)C6=CC=CC=C6)O

Origin of Product

United States

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